1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
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Overview
Description
1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is a compound with a unique bicyclic structure. It belongs to the class of bicyclo[2.1.1]hexanes, which are known for their sp3-rich chemical space and strained bicyclic scaffolds. These properties make them valuable in the development of bio-active compounds and novel chemical entities .
Preparation Methods
The synthesis of 1-tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate involves photochemical reactions. One efficient method is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the creation of new building blocks that can be further derivatized through numerous transformations . Industrial production methods may involve scaling up this photochemical process, although it requires specialized equipment and conditions .
Chemical Reactions Analysis
1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and bio-active compounds.
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate involves its interaction with molecular targets and pathways. The compound’s sp3-rich and strained bicyclic structure allows it to modulate the solubility, activity, and conformational restriction of target molecules. This modulation can lead to improved biological activity and specificity .
Comparison with Similar Compounds
1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere, bicyclo[1.1.1]pentane has been extensively studied for its biological value.
Bicyclo[2.2.1]heptane: Another bicyclic compound with different structural and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical space it occupies.
Properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-11(2,3)17-10(15)13-6-5-12(7-13,8-13)9(14)16-4/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOHCGJYRZBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCC(C1)(C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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